4-(Phenylbuta-1,3-diyn-1-yl)aniline
Description
Significance of Aryl-Butadiyne-Aniline Scaffolds in Conjugated Systems Research
Aryl-butadiyne-aniline scaffolds are of significant interest in the field of conjugated systems research due to their well-defined linear geometry and the extensive delocalization of π-electrons across the molecule. This class of compounds serves as a fundamental building block for the construction of advanced organic materials with tailored electronic and optical properties. The diyne linkage provides a rigid and highly conjugated bridge, which is crucial for efficient charge transport and for mediating electronic communication between the terminal aryl groups.
The presence of the aniline (B41778) moiety is particularly important as it introduces an electron-donating group into the conjugated system. This creates an intramolecular charge-transfer character, which can lead to desirable properties such as large nonlinear optical responses and interesting photophysical behavior, including fluorescence. The amino group can be protonated or derivatized, allowing for the modulation of these properties, making aryl-butadiyne-aniline scaffolds versatile components for the design of chemical sensors and molecular switches.
The general structure of an aryl-butadiyne-aniline scaffold allows for systematic studies of structure-property relationships. By varying the substituents on the aryl rings, researchers can fine-tune the electronic energy levels (HOMO/LUMO) and the bandgap of the material, thereby controlling its conductivity, and light-absorption and -emission characteristics. This tunability is a critical aspect in the development of new materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Scope of Academic Inquiry into 4-(Phenylbuta-1,3-diyn-1-yl)aniline and its Derivatives
The academic inquiry into this compound and its derivatives is primarily focused on understanding their fundamental properties and exploring their potential applications in materials science. Research efforts can be broadly categorized into synthesis, characterization, and theoretical modeling.
Synthetic organic chemists are interested in developing efficient and versatile methods for the preparation of this compound and its analogues. This often involves cross-coupling reactions, such as the Cadiot-Chodkiewicz or Glaser couplings, to construct the central butadiyne unit. arxiv.org The synthesis of unsymmetrical diarylbutadiynes like this compound requires careful control of reaction conditions to avoid the formation of symmetrical byproducts.
The characterization of these molecules involves a range of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure, while UV-Vis and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties. The electrochemical properties are often studied using techniques like cyclic voltammetry to determine the HOMO and LUMO energy levels, which are crucial for assessing their potential as electronic materials.
Theoretical studies, often employing density functional theory (DFT) calculations, are used to complement experimental findings. These calculations provide insights into the molecular geometry, electronic structure, and the nature of the electronic transitions. This synergy between synthesis, characterization, and theory is essential for the rational design of new materials based on the this compound scaffold with optimized properties for specific applications. For instance, derivatives of a related compound, 4-(1,2-diphenylbut-1-en-1-yl)aniline, have been investigated for their ability to self-assemble into nanoparticles, suggesting potential applications in drug delivery and nanotechnology. rsc.orgresearchgate.net
Compound Data
Below are tables detailing some of the key properties and identifiers for this compound and its isomers.
Table 1: Chemical Identifiers for Phenylbuta-1,3-diyn-1-yl)aniline Isomers
| Isomer | CAS Number | PubChem CID |
| 2-(4-Phenyl-1,3-butadiyn-1-yl)aniline | 1043252-30-7 | 53392430 |
| 3-(4-Phenylbuta-1,3-diyn-1-yl)aniline | Not Available | 71417965 researchgate.net |
| This compound | Not Available | Not Available |
Table 2: Physicochemical Properties of Phenylbuta-1,3-diyn-1-yl)aniline Isomers (Predicted)
| Property | 2-(4-Phenyl-1,3-butadiyn-1-yl)aniline | 3-(4-Phenylbuta-1,3-diyn-1-yl)aniline | This compound |
| Molecular Formula | C₁₆H₁₁N | C₁₆H₁₁N | C₁₆H₁₁N |
| Molecular Weight | 217.27 g/mol | 217.27 g/mol | 217.27 g/mol |
| XLogP3 | 3.8 | 3.8 | 3.8 |
| Hydrogen Bond Donor Count | 1 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 1 | 1 | 1 |
| Rotatable Bond Count | 2 | 2 | 2 |
| Exact Mass | 217.089149 g/mol | 217.089149 g/mol | 217.089149 g/mol |
| Topological Polar Surface Area | 26.0 Ų | 26.0 Ų | 26.0 Ų |
| Heavy Atom Count | 17 | 17 | 17 |
Note: The properties listed above are computationally predicted and may differ from experimental values.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H11N |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
4-(4-phenylbuta-1,3-diynyl)aniline |
InChI |
InChI=1S/C16H11N/c17-16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,10-13H,17H2 |
InChI Key |
JFTATDWGOBACPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations Involving 4 Phenylbuta 1,3 Diyn 1 Yl Aniline Analogs
Electrophilic Cyclization Pathways of Aryldiacetylenes
Electrophilic cyclization is a powerful strategy for constructing fused heterocyclic systems from aryldiacetylenes. In analogs of 4-(phenylbuta-1,3-diyn-1-yl)aniline, where a nucleophilic group is positioned ortho to the butadiynyl substituent, treatment with an electrophile initiates a cascade that results in the formation of a new ring.
A notable example is the iodocyclization of ortho-(buta-1,3-diynyl)-substituted anilines, phenols, and thiophenols. This reaction provides a direct route to 2-ethynyl-3-iodo-substituted indoles, benzofurans, and benzothiophenes, respectively. The process is initiated by the attack of an electrophile, such as iodine (I₂) or iodine monochloride (ICl), on the diyne moiety. The nucleophilic heteroatom (nitrogen, oxygen, or sulfur) on the aromatic ring then attacks the activated alkyne in an endo-dig or exo-dig fashion, leading to the cyclized product.
For instance, the cyclization of N,N-dimethylamino-ortho-buta-1,3-diynyl-anilines proceeds smoothly at 40 °C using iodine in acetonitrile (B52724) to yield 2-ethynyl-3-iodoindole derivatives in good yields. mdpi.comacs.org The lower nucleophilicity of the dimethylamino group compared to a methylthio group necessitates slightly elevated temperatures for the reaction to proceed efficiently. mdpi.comacs.org These resulting 3-halo-substituted heterocycles are valuable intermediates, as the halogen provides a handle for further functionalization through cross-coupling reactions.
| Substrate | Electrophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1-(Buta-1,3-diyn-1-yl)-2-((methylthio)methyl)benzene | I₂ | MeCN, r.t. | 2-Ethynyl-3-iodobenzothiophene | 85% | mdpi.com |
| 1-(Buta-1,3-diyn-1-yl)-2-(N,N-dimethylamino)benzene | I₂ | MeCN, 40 °C | 2-Ethynyl-3-iodo-1-methylindole | 75% | acs.org |
| 1-(4-Phenylbuta-1,3-diyn-1-yl)-2-(N,N-dimethylamino)benzene | I₂ | MeCN, 40 °C | 2-(Phenylethynyl)-3-iodo-1-methylindole | 78% | acs.org |
| 1-(Buta-1,3-diyn-1-yl)-2-methoxybenzene | ICl | MeCN, r.t. | 2-Ethynyl-3-iodobenzofuran | 49% | acs.org |
Diels-Alder Reactions with Conjugated Diyne Systems
The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. acs.orgresearchgate.net Conjugated diyne systems, such as the one present in this compound, can potentially act as the two-π-electron component (dienophile).
However, it could participate in inverse-electron-demand Diels-Alder reactions, where an electron-rich dienophile reacts with an electron-poor diene. Furthermore, cycloaddition reactions of 1,3-butadiynes are known to be versatile methods for constructing carbo- and heterocyclic rings. rsc.org For example, palladium-catalyzed reactions of 1,3-butadiynes with enynes can produce alkynyl-substituted benzenes. rsc.org Another pathway involves the reaction of 1,4-diaryl-1,3-butadiynes with cyclic amines in the presence of a copper catalyst to yield amino-substituted naphthalene (B1677914) derivatives. rsc.org In a different type of cycloaddition, a cobalt-catalyzed [6π + 2π] reaction between 1,3-diynes and N-carbocholesteroxyazepine has been shown to produce 9-azabicyclo[4.2.1]nona-2,4,7-trienes. acs.org
Hydroelementation Reactions of Conjugated Diynes
Hydroelementation, the addition of an E-H bond (where E is a main group element like B, Si, or Sn) across a carbon-carbon triple bond, is a fundamental transformation in organic synthesis. For conjugated diynes, this reaction presents challenges of chemo-, regio-, and stereoselectivity, as addition can occur at either of the two triple bonds or across the conjugated system (1,4-addition). researchgate.net
Hydroboration: The hydroboration of conjugated diynes can be controlled to achieve either monohydroboration, yielding enynylboranes, or dihydroboration. rsc.orgnih.gov For example, using dialkylboranes like disiamylborane (B86530) allows for the selective monohydroboration of diynes, which upon protonolysis with acetic acid, yield conjugated cis-enynes. nih.gov More recently, ruthenium-catalyzed hydroboration of 1,4-diaryl-1,3-diynes with pinacolborane has been shown to produce 2-boryl-substituted 1,3-enynes with high regio- and stereocontrol. mdpi.com
Hydrosilylation: The hydrosilylation of 1,3-diynes can be catalyzed by various transition metals, including platinum and cobalt. Platinum catalysts can be tuned to selectively produce either mono-silylated 1,3-enynes or bis-silylated 1,3-dienes with excellent yield and stereoselectivity (syn-addition). mdpi.comnih.gov Cobalt-based catalysts have also been developed for the regio- and stereoselective hydrosilylation of 1,3-diynes, affording silyl-functionalized 1,3-enynes. mdpi.com
Hydrostannylation: The addition of a tin-hydride bond across a triple bond is a key method for preparing vinylstannanes, which are versatile intermediates in Stille cross-coupling reactions. The hydrostannylation of conjugated diynes can be controlled to achieve selective formation of various vinylstannane isomers.
| Reaction Type | Diyne Substrate | Reagent | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Hydroboration | Dodeca-5,7-diyne | Disiamylborane | 1. THF; 2. Acetic Acid | cis-Dodec-5-en-7-yne | nih.gov |
| Hydroboration | 1,4-Diphenylbuta-1,3-diyne | Pinacolborane (HBpin) | [RuHCl(CO)(PPh₃)₃], Toluene, 60 °C | (E)-2-Boryl-1,4-diphenyl-1-en-3-yne | mdpi.com |
| Hydrosilylation | 1,4-Bis(trimethylsilyl)buta-1,3-diyne | Triethylsilane | Pt₂(dvs)₃ | Mono- and Bis-silylated adducts | nih.gov |
| Hydrosilylation | Symmetrical 1,3-diynes | HSiEt₃ | Co(acac)₂ / dppp | (E)-2-Silyl-1,3-enynes | mdpi.com |
Intramolecular Cyclization Involving Amino and Ethynyl Moieties
Analogs of this compound that have the amino group positioned to act as an internal nucleophile can undergo powerful intramolecular cyclization reactions. This strategy is particularly effective for synthesizing nitrogen-containing heterocycles like quinolines and indoles.
The synthesis of substituted quinolines can be achieved through the electrophile-mediated cyclization of N-(2-alkynyl)anilines. nih.gov In these reactions, an electrophile such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) activates the alkyne, prompting a 6-endo-dig cyclization by the aniline (B41778) nitrogen. Subsequent elimination leads to the aromatic quinoline (B57606) ring, often incorporating the electrophile (e.g., iodine) at the 3-position. nih.gov This method is tolerant of a wide variety of functional groups on both the aniline ring and the alkyne terminus. For example, the reaction of N-(2-heptynyl)aniline with ICl and sodium bicarbonate yields 4-butyl-3-iodoquinoline. nih.gov
This intramolecular cyclization represents a direct and efficient pathway to functionalized quinoline skeletons, which are prevalent in numerous natural products and pharmacologically active compounds.
Theoretical and Computational Investigations of Extended π Systems with Diynyl and Aniline Moieties
Electronic Structure Elucidation and Molecular Orbital Analysis
The electronic properties of conjugated molecules are fundamentally governed by the arrangement and interaction of their π molecular orbitals. Theoretical methods allow for a detailed examination of these orbitals, providing a basis for understanding the molecule's behavior.
Molecular orbital (MO) theory describes the formation of molecular orbitals by the linear combination of atomic orbitals. In conjugated systems like 4-(Phenylbuta-1,3-diyn-1-yl)aniline, the p-orbitals of the sp²-hybridized carbons in the phenyl ring and the sp-hybridized carbons of the butadiyne linker overlap to form a delocalized π-electron system. This delocalization is crucial for the molecule's electronic properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a critical role in a molecule's electronic and optical properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that indicates the molecule's chemical reactivity and the energy required for its first electronic excitation. ajchem-a.comnih.gov
A smaller HOMO-LUMO gap generally corresponds to higher chemical reactivity and a lower energy electronic transition, which translates to absorption of light at longer wavelengths (a red-shift). researchgate.net In push-pull systems like this compound, the HOMO is typically localized on the electron-donating aniline (B41778) moiety, while the LUMO is distributed over the π-conjugated linker and the acceptor group. researchgate.net This spatial separation of the frontier orbitals upon photoexcitation leads to an intramolecular charge transfer from the donor to the acceptor. Computational studies on analogous molecules confirm this behavior. For instance, in a closely related silyl-capped amino tolane, the calculated HOMO-LUMO gap is 3.7087 eV, suggesting a high degree of electronic delocalization and potential for significant charge transfer. researchgate.netnih.gov The energy gap is a critical factor influencing the nonlinear optical response; molecules with smaller energy gaps often exhibit larger hyperpolarizabilities. researchgate.net
Table 1: Calculated Frontier Molecular Orbital Properties for an Analogous Silyl-Capped Amino Tolane
| Parameter | Value (eV) | Reference |
|---|---|---|
| EHOMO | -5.4654 | researchgate.net |
| ELUMO | -1.7567 | researchgate.net |
| Energy Gap (ΔE) | 3.7087 | researchgate.net |
Density Functional Theory (DFT) has become a workhorse in computational chemistry for investigating the electronic structure of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net DFT methods calculate the total energy of a system based on its electron density rather than the complex many-electron wavefunction. researchgate.net
Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used in conjunction with basis sets such as 6-311++G(d,p) to optimize molecular geometries and calculate various electronic properties. nih.govresearchgate.netbohrium.com For push-pull systems, DFT is effective in predicting ground-state geometries, dipole moments, and the energies of frontier molecular orbitals. nih.govbohrium.com These calculations provide the foundational data for understanding intramolecular charge transfer and for subsequent predictions of optical properties. For example, DFT calculations have been successfully used to determine the optimized structures and electronic parameters of various aniline derivatives and push-pull chromophores, showing good agreement with experimental data where available. researchgate.netmdpi.comresearchgate.net
While DFT is powerful, more rigorous wavefunction-based methods are often employed for higher accuracy, particularly in describing electron correlation—the interaction between electrons that is not accounted for in mean-field theories like Hartree-Fock (HF). researchgate.net
Hartree-Fock (HF) Theory: This is the simplest ab initio method and serves as a starting point for more advanced calculations. It approximates the many-electron wavefunction as a single Slater determinant, but it neglects the correlation between the motions of individual electrons. researchgate.net
Configuration Interaction (CI): CI methods improve upon HF by including contributions from excited electronic states (configurations) in the total wavefunction. By creating a linear combination of the ground state and various excited-state determinants, CI can systematically account for electron correlation. However, full CI, which considers all possible excitations, is computationally feasible only for very small systems.
Coupled-Cluster (CC) Theory: CC methods offer a highly accurate and size-extensive approach to electron correlation. The CC wavefunction is described using an exponential operator acting on the HF reference determinant, which efficiently includes the effects of electron excitations to all orders. Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are often considered the "gold standard" in quantum chemistry for obtaining near-exact energies for small to medium-sized molecules.
These advanced methods are crucial for benchmarking DFT results and for systems where electron correlation effects are particularly strong.
Prediction and Modeling of Advanced Optical Properties
The push-pull architecture of this compound is specifically designed to elicit a strong nonlinear optical (NLO) response, a property that can be effectively modeled using quantum chemical methods.
Nonlinear optical materials interact with intense light fields, such as those from lasers, to produce new light frequencies. The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is responsible for second-order NLO effects like second-harmonic generation (SHG), while the second hyperpolarizability (γ) governs third-order phenomena.
Quantum chemical calculations, particularly DFT and post-HF methods like Møller-Plesset perturbation theory (MP2), are widely used to predict these properties. nih.gov The magnitude of the first hyperpolarizability is strongly linked to the degree of intramolecular charge transfer. In push-pull molecules, the strong electron-donating and accepting groups, connected by a π-conjugated bridge, lead to a large change in dipole moment upon electronic excitation, resulting in a high β value. nih.govnih.gov
Computational studies on analogous push-pull molecules consistently demonstrate this relationship. For a structurally similar silyl-capped amino tolane, DFT calculations at the B3LYP/6-311+G(d,p) level of theory predicted a significant first hyperpolarizability. researchgate.netnih.gov The calculated values for this analogue highlight the potential of the phenylbutadiyne-aniline framework for NLO applications.
Table 2: Calculated NLO Properties for an Analogous Silyl-Capped Amino Tolane
| Property | Calculated Value | Reference |
|---|---|---|
| Dipole Moment (μtot) | 3.3920 Debye | researchgate.net |
| Linear Polarizability (αtot) | 50.4634 × 10-24 esu | researchgate.net |
| First Hyperpolarizability (βtot) | 229.6688 × 10-30 esu | researchgate.net |
These theoretical predictions underscore the effectiveness of the push-pull design strategy. The combination of the electron-rich aniline donor, the extended π-conjugation of the phenylbutadiyne linker, and the acceptor character of the terminal phenyl group in this compound creates a system with a pronounced intramolecular charge transfer, making it a promising candidate for advanced nonlinear optical materials. nih.gov
Solvatochromic Effects in Conjugated Systems
The interaction between a solute molecule and the surrounding solvent can lead to changes in its electronic absorption and emission spectra, a phenomenon known as solvatochromism. This effect is particularly pronounced in molecules with a significant change in dipole moment between the ground and excited states, a characteristic feature of donor-acceptor (D-A) substituted conjugated systems. In the case of molecules like this compound, the aniline moiety acts as a potent electron donor, while the phenylbutadiynyl group serves as an extended π-conjugated bridge that can transmit electronic effects.
Upon photoexcitation, these D-A systems often exhibit an intramolecular charge transfer (ICT) from the electron-rich aniline group to the extended π-system. This ICT process results in a more polar excited state compared to the ground state. The stabilization of this polar excited state by polar solvents is more significant than the stabilization of the less polar ground state. Consequently, the energy difference between the ground and excited states decreases with increasing solvent polarity, leading to a bathochromic (red) shift in the fluorescence emission spectrum. The absorption spectrum is generally less sensitive to solvent polarity.
Theoretical and computational studies on analogous systems provide a framework for understanding the expected solvatochromic behavior of this compound. For instance, studies on donor-acceptor substituted diphenylbutadiynes and other aniline-terminated polyynes consistently demonstrate significant positive solvatochromism in their emission spectra.
Detailed Research Findings:
For example, research on push-pull molecules containing a dimethylaniline donor group linked to an aromatic hydrocarbon via an acetylene (B1199291) unit reveals a strong dependence of the fluorescence maximum on the solvent polarity. nih.gov This is attributed to the ICT character of the excited state. The change in the dipole moment upon excitation (Δµ) can be estimated using the Lippert-Mataga equation, which correlates the Stokes shift (the difference in wavenumbers between the absorption and emission maxima) with the orientation polarizability of the solvent.
In a representative study on a donor-acceptor substituted phenylethynyltriphenylene, where a dimethylamino group acts as the donor, a significant Stokes shift was observed with increasing solvent polarity, indicating a large change in dipole moment between the ground and excited states. researchgate.net This is a clear indication of a highly polar ICT excited state.
The following data table, compiled from studies on analogous donor-acceptor acetylenic compounds, illustrates the typical solvatochromic shifts observed in absorption and emission spectra in solvents of varying polarity.
Table 1: Representative Solvatochromic Data for an Analogous Donor-Acceptor Acetylenic Compound
| Solvent | Polarity (ET(30)) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |
|---|---|---|---|---|
| Cyclohexane | 31.2 | 350 | 400 | 3571 |
| Toluene | 33.9 | 352 | 415 | 4367 |
| Dichloromethane | 41.1 | 355 | 450 | 6523 |
| Acetonitrile (B52724) | 45.6 | 354 | 480 | 8321 |
Note: The data in this table is representative of typical values found for donor-acceptor acetylenic compounds and is intended for illustrative purposes.
Computational models, such as those employing Time-Dependent Density Functional Theory (TD-DFT), can further elucidate the nature of the electronic transitions and the charge distribution in the ground and excited states. These calculations can predict the solvatochromic shifts by modeling the solute-solvent interactions, often through the use of polarizable continuum models (PCM). For push-pull systems, these calculations typically confirm the localization of the Highest Occupied Molecular Orbital (HOMO) on the donor moiety (aniline) and the Lowest Unoccupied Molecular Orbital (LUMO) on the acceptor or the π-bridge, supporting the ICT mechanism.
Advanced Research Applications of Conjugated Diynyl Anilines
Molecular Sensors and Chemosensors
The inherent properties of the aniline (B41778) group, combined with the extended π-conjugation of the diynyl bridge, provide a versatile framework for the design of highly sensitive and selective chemosensors. These sensors operate by transducing a molecular recognition event into a measurable optical signal, typically a change in fluorescence.
The rational design of fluorescent chemosensors is a cornerstone of modern analytical chemistry, with aniline derivatives serving as a key structural motif. mdpi.comrsc.org The fundamental design typically follows a modular 'fluorophore-spacer-receptor' format, where the aniline group can function as either the receptor, part of the fluorophore, or both. almacgroup.cominstras.comnih.gov
A primary strategy involves creating a "push-pull" system where the electron-donating aniline moiety is conjugated with an electron-accepting group. nih.gov This intramolecular charge transfer (ICT) character is sensitive to the local environment. The core principle of sensing relies on the interaction between a recognition unit (the receptor) and a target analyte, which in turn modulates the photophysical properties of the signaling unit (the fluorophore). mdpi.commit.edu In many aniline-based systems, the nitrogen atom's lone pair of electrons plays a direct role. For example, protonation of the aniline nitrogen in acidic conditions can disrupt its electron-donating ability, leading to significant and easily detectable changes in the fluorescence output, a mechanism often exploited for pH sensing. rsc.orgnih.govresearchgate.net The ultimate goal is to achieve high sensitivity and selectivity, which can be finely tuned by modifying the functional groups on the aniline or the attached fluorophore to control electron density and enhance the binding affinity for a specific analyte. mdpi.com
Photoinduced Electron Transfer (PET) is a powerful and widely employed mechanism for creating "turn-on" fluorescent sensors, where a non-fluorescent state is converted to a highly emissive one upon analyte detection. almacgroup.compku.edu.cnnih.gov In a typical PET sensor based on an aniline derivative, the aniline's nitrogen atom acts as an electron donor. Following photoexcitation of the attached fluorophore, a rapid electron transfer occurs from the nitrogen's highest occupied molecular orbital (HOMO) to the fluorophore, quenching its fluorescence and creating the 'off' state. almacgroup.compku.edu.cn
The sensing event is triggered when an analyte, such as a metal cation or a proton, binds to the aniline nitrogen. rsc.orgalmacgroup.com This binding interaction lowers the energy of the nitrogen's HOMO, making the electron transfer to the fluorophore thermodynamically unfavorable. pku.edu.cn Consequently, the PET process is inhibited, the fluorescence quenching pathway is blocked, and the sensor 'turns on' with a bright emission. almacgroup.comnih.gov The efficiency of this switching is governed by the relative energy levels of the frontier orbitals of the fluorophore and the receptor. almacgroup.com In more complex systems like conjugated polymers, the initial quenching effect can be amplified through energy migration along the polymer backbone to a single occupied receptor site. nih.gov
| Component | Function in PET Mechanism | Analyte Interaction Effect | Resulting Signal | Reference |
|---|---|---|---|---|
| Aniline Nitrogen | Electron Donor (Quencher) | Binding of analyte (e.g., H⁺, metal ion) lowers HOMO energy. | Fluorescence "Turn-On" | almacgroup.com, pku.edu.cn, rsc.org |
| Fluorophore | Photo-excitable Electron Acceptor | Electron transfer from donor is blocked. |
The selectivity of a chemosensor is determined by the rational design of its recognition unit. mdpi.comnih.gov While the basic aniline amine group is an effective receptor for protons and certain metal ions, achieving selectivity for more complex analytes requires strategic functionalization. rsc.orgmdpi.com A successful approach involves modifying the aniline scaffold with moieties that can form specific, non-covalent interactions with the target.
For instance, incorporating hydrogen-bond donors like urea (B33335) or thiourea (B124793) groups onto the sensor framework creates receptors that are highly selective for anions such as acetate (B1210297) or phosphate. nih.govrsc.org The design principle focuses on creating a binding pocket or surface that is geometrically and electronically complementary to the analyte. nih.govnih.gov This can involve tailoring the size, shape, and electronic nature of the receptor. Advanced strategies have explored the use of inorganic scaffolds to create rigid, three-dimensional binding cavities that offer selectivities not easily attainable with flexible organic molecules. nih.gov By carefully balancing competing interactions, such as cation-π forces and hydrogen bonding, researchers have designed receptors with remarkable specificity, for example, distinguishing acetylcholine (B1216132) from other structurally similar ammonium (B1175870) cations. nih.gov
Functional Materials in Optoelectronics and Photonics
The rigid, linear, and highly conjugated structure of the diacetylene unit in compounds like 4-(Phenylbuta-1,3-diyn-1-yl)aniline makes it an excellent monomer for the synthesis of advanced functional polymers and a promising scaffold for materials with significant nonlinear optical properties.
Diacetylene monomers are unique building blocks for creating highly ordered conjugated polymers known as polydiacetylenes (PDAs). researchgate.net The synthesis occurs via a 1,4-topochemical polymerization, a solid-state reaction typically initiated by UV light or thermal annealing. acs.orgoup.com This process requires the diacetylene monomers to be precisely aligned in a crystalline lattice, where the distance and orientation between neighboring molecules meet specific geometric criteria. oup.comresearchgate.net The resulting PDA features a distinctive and highly conjugated backbone of repeating ene-yne units (=C-C≡C-C=), which gives rise to their profound electronic and chromic properties. researchgate.netresearchgate.net
Beyond solid-state polymerization, diacetylene-containing monomers can be incorporated into polymers using solution-phase techniques. Methods like the palladium-catalyzed Sonogashira-Hagihara polycondensation allow for the combination of diethynyl monomers, such as 1,4-diethynylbenzene, with a vast library of dibromo-functionalized aromatic and heterocyclic linkers. rsc.org This approach offers great versatility in tuning the final polymer's properties. Aniline derivatives can be directly integrated into these polymer structures, imparting valuable characteristics such as improved solubility in common organic solvents and sensitivity to external stimuli like ammonia (B1221849) or changes in pH, making them suitable for sensor applications. nih.govnih.gov
| Method | Monomer Type | Key Feature | Resulting Polymer | Reference |
|---|---|---|---|---|
| Topochemical Polymerization | Diacetylenes (e.g., PCDA) | Solid-state reaction requiring crystal alignment. | Polydiacetylenes (PDAs) | researchgate.net, acs.org, oup.com |
| Sonogashira Polycondensation | Diethynyl Aromatics & Dibromo-linkers | Solution-phase synthesis; high versatility. | Acetylene-linked conjugated polymers | rsc.org |
| Oxidative Polymerization | Substituted Aniline Monomers | Can incorporate diverse functionalities. | Polyaniline Derivatives | nih.gov, nih.gov |
Polyynes—molecules defined by a chain of alternating single and triple carbon-carbon bonds—are at the forefront of research into materials with exceptional nonlinear optical (NLO) properties. polimi.itaip.org These properties arise from the interaction of the material with intense electromagnetic fields, leading to phenomena like frequency doubling and optical switching. The key figure of merit for third-order NLO effects is the second hyperpolarizability (γ). acs.orgacs.org
Experimental and theoretical studies have demonstrated that the NLO response of polyynes is strongly dependent on their structure. A critical finding is that γ scales with the length of the polyyne chain according to a power law (γ ∝ n^c), where 'n' is the number of acetylene (B1199291) units. aip.orgnih.gov For certain end-capped polyynes, the scaling exponent 'c' has been measured to be significantly larger than for other conjugated systems like polyenes, indicating a highly efficient enhancement of NLO properties with chain extension. aip.org
A powerful strategy for boosting NLO responses is the creation of push-pull systems. By placing an electron-donating group, such as the aniline in this compound, at one end of the polyyne chain and an electron-accepting group at the other, a large dipole moment and enhanced first hyperpolarizability (β) can be achieved. nih.govpolimi.it The polyyne bridge acts as a highly efficient molecular wire, facilitating charge transfer from the donor to the acceptor upon excitation, which is the origin of the enhanced NLO effect. polimi.it
Supramolecular Self-Assembly and Organization for Ordered Materials
The inherent structural characteristics of this compound—a rigid, rod-like phenylbutadiynyl core coupled with a polar aniline headgroup—make it a prime candidate for forming highly ordered structures through supramolecular self-assembly. This process, driven by non-covalent interactions, allows molecules to spontaneously organize into larger, well-defined architectures.
The primary driving forces for the self-assembly of molecules like this compound are expected to be hydrogen bonding and π-π stacking. The aniline moiety, with its amine (-NH2) group, can act as both a hydrogen bond donor and acceptor. This directional interaction can lead to the formation of one-dimensional chains or two-dimensional sheets.
Concurrently, the extended aromatic system of the phenyl and butadiynyl groups facilitates π-π stacking interactions. These interactions, arising from the alignment of the electron-rich π-orbitals, would cause the rod-like molecules to stack in a parallel or offset fashion, contributing to the formation of columnar or layered structures. The interplay between the strength and directionality of hydrogen bonds and the more diffuse π-π stacking would dictate the final morphology of the self-assembled material.
A significant area of investigation for such compounds is their potential to form liquid crystalline phases. The molecular anisotropy—a pronounced rod-like shape—is a key prerequisite for liquid crystallinity. In a liquid crystalline state, the molecules exhibit a degree of long-range orientational order, akin to a crystal, while retaining the ability to flow like a liquid. For this compound, nematic phases, where the molecules align along a common director, or more ordered smectic phases, where molecules organize into layers, could be anticipated upon heating or in concentrated solutions. The formation of these mesophases is critical for creating large-domain, ordered thin films necessary for electronic applications.
Table 1: Potential Supramolecular Interactions and Resulting Architectures for this compound
| Intermolecular Force | Interacting Groups | Potential Resulting Structures |
| Hydrogen Bonding | Aniline (-NH2) groups | 1D chains, 2D sheets |
| π-π Stacking | Phenyl and butadiynyl groups | Columnar stacks, layered assemblies |
| Dipole-Dipole | Polar aniline headgroups | Head-to-tail arrangements |
| Van der Waals | Entire molecule | Close packing and stabilization |
This table is based on theoretical considerations of the molecular structure as specific experimental data for this compound is not widely available.
Role in Organic Electronic Devices (General Context)
Conjugated diynyl anilines, in a general sense, are promising materials for a variety of organic electronic devices due to their inherent electronic properties. The extended π-conjugation provided by the phenylbutadiynyl backbone allows for the delocalization of electrons, which is a fundamental requirement for charge transport. The aniline group, being an electron-donating moiety, can further influence the electronic characteristics of the molecule, such as its ionization potential and electron affinity.
In the context of Organic Field-Effect Transistors (OFETs) , ordered assemblies of this compound could serve as the active semiconductor layer. The efficiency of charge transport in OFETs is highly dependent on the molecular packing and orbital overlap between adjacent molecules. The formation of well-ordered, co-facial π-stacked arrays, potentially achievable through the self-assembly of this compound, would provide efficient pathways for charge carriers to move across the material, leading to higher charge carrier mobilities.
For Organic Light-Emitting Diodes (OLEDs) , derivatives of conjugated diynyl anilines could function as hole-transporting or emissive materials. The aniline group can facilitate the injection and transport of holes from the anode. Furthermore, by modifying the chemical structure, it is possible to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning is crucial for matching the energy levels of other layers within the OLED stack to ensure efficient device operation. The rigid diynyl linker can also contribute to a high photoluminescence quantum yield in the solid state by preventing non-radiative decay pathways, which is a desirable property for emissive materials.
The electronic properties of aniline-based conjugated systems are a subject of active research. Computational studies on related aniline-containing co-oligomers have shown that the incorporation of aniline can modulate the band gap and electronic properties of the resulting materials. This tunability is a key advantage of organic semiconductors.
Table 2: Potential Roles of Conjugated Diynyl Anilines in Organic Electronics
| Device Type | Potential Function | Key Molecular Property |
| Organic Field-Effect Transistor (OFET) | Active Semiconductor Layer | High charge carrier mobility through ordered π-stacking |
| Organic Light-Emitting Diode (OLED) | Hole-Transport Layer, Emissive Layer | Tunable HOMO/LUMO levels, high photoluminescence quantum yield |
| Organic Photovoltaic (OPV) | Donor Material | Broad absorption spectrum, efficient charge separation |
This table represents the general potential of the class of conjugated diynyl anilines in organic electronics, as specific device performance data for this compound is not extensively documented.
Advanced Spectroscopic and Analytical Characterization Methodologies
Vibrational Spectroscopy for Structural and Redox Process Analysis
Vibrational spectroscopy, encompassing Raman and infrared (IR) techniques, provides a detailed fingerprint of the molecular structure by probing the vibrational modes of chemical bonds. When coupled with electrochemistry, these methods offer powerful insights into the structural changes that occur during redox processes.
Raman Spectroelectrochemistry for Conjugated Organic Compounds
Upon electrochemical oxidation, the formation of radical cations (polarons) and dications (bipolarons) in the conjugated backbone leads to significant changes in the Raman spectrum. The key vibrational modes to monitor would be the C≡C triple bond and C=C double bond stretching frequencies of the phenyl rings.
A notable feature in the SERS spectra of OPEs is the observation of previously unobserved bands upon sandwiching the molecules between silver nanoparticles, which is attributed to the strong enhancement of the electromagnetic field. nih.gov For 4-(phenylbuta-1,3-diyn-1-yl)aniline, this technique could reveal subtle vibrational modes that are not apparent in conventional Raman spectroscopy. The disappearance of the disulfide bond vibration in dithiol-terminated OPEs upon adsorption to a silver surface is indicative of chemisorption, a phenomenon that could also be relevant for studying the interaction of the aniline (B41778) group with metal electrodes. nih.gov
Expected Raman Shifts for this compound and its Redox Species
| Vibrational Mode | Neutral Species (cm⁻¹) | Oxidized Species (cm⁻¹) | Reference |
| Phenyl C=C Stretch | ~1600 | Shift to lower frequency | mdpi.com |
| Diyne C≡C Stretch | ~2200 | Shift to lower frequency | nih.gov |
| C-N Stretch | ~1280 | Shift to higher frequency | mdpi.com |
Note: The exact positions and shifts would depend on the specific experimental conditions.
Infrared (IR) Spectroelectrochemistry and FTIR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. nih.gov For this compound, the IR spectrum would be characterized by absorptions corresponding to the N-H stretches of the primary amine, the aromatic C-H and C=C stretches of the phenyl rings, and the C≡C stretch of the butadiyne linker. Current time information in Bangalore, IN.nih.gov
IR spectroelectrochemistry allows for the in-situ monitoring of changes in these vibrational modes during electrochemical processes. optica.orgyoutube.com The electrochemical doping of conjugated polymers, a process analogous to the oxidation of this compound, induces broad IR absorption bands due to the formation of polarons and bipolarons. mdpi.comoptica.org These changes are reversible, demonstrating the ability to control the IR transparency of the material. optica.org
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| Aniline N-H | Symmetric & Asymmetric Stretch | 3350-3500 | Current time information in Bangalore, IN. |
| Aromatic C-H | Stretch | 3000-3100 | nih.gov |
| Butadiyne C≡C | Stretch | ~2200 | nih.gov |
| Phenyl C=C | Stretch | 1500-1600 | nih.gov |
| C-N | Stretch | 1250-1360 | Current time information in Bangalore, IN. |
Electronic and Optical Spectroscopy
Electronic and optical spectroscopy techniques, such as UV-Vis-NIR and fluorescence spectroscopy, are crucial for probing the electronic structure and photophysical properties of conjugated molecules.
UV-Vis-NIR Spectroscopy and Spectroelectrochemistry
The UV-Vis-NIR spectrum of this compound is expected to be dominated by π-π* transitions within the extended conjugated system. The presence of the electron-donating aniline group and the electron-accepting phenyl group at opposite ends of the butadiyne linker suggests the possibility of intramolecular charge transfer (ICT) character in the electronic transitions. rsc.orgrsc.org The absorption maximum (λ_max) will be sensitive to the solvent polarity, with more polar solvents generally causing a red-shift for transitions with significant ICT character.
UV-Vis-NIR spectroelectrochemistry is a powerful technique to monitor the evolution of electronic absorption bands upon electrochemical perturbation. avantes.com For conjugated systems like OPEs and polyaniline, oxidation leads to the bleaching of the π-π* transition of the neutral species and the appearance of new, lower-energy absorption bands in the NIR region, which are characteristic of the formation of radical cations (polarons) and dications (bipolarons). mdpi.comnih.govresearchgate.net The study of aniline derivatives through spectroelectrochemistry has been instrumental in identifying intermediate species during polymerization and redox switching. mdpi.comncku.edu.tw
Expected UV-Vis-NIR Absorption Maxima for this compound and its Redox Species
| Species | Electronic Transition | Expected λ_max (nm) | Reference |
| Neutral | π-π* / ICT | 300-400 | researchgate.net |
| Radical Cation (Polaron) | Polaron-to-Polaron Transition | > 500 (NIR region) | mdpi.comresearchgate.net |
| Dication (Bipolaron) | Bipolaron-to-Bipolaron Transition | > 700 (NIR region) | mdpi.com |
UV-Fluorescence Spectroscopy for Electronic Properties
Fluorescence spectroscopy provides information about the emissive properties of a molecule after electronic excitation. For donor-acceptor substituted polyenes and other conjugated systems, the fluorescence properties, including the emission wavelength, quantum yield, and lifetime, are highly sensitive to the molecular structure and the surrounding environment. nih.govnih.govmdpi.comscispace.com
The compound this compound, with its donor-π-acceptor architecture, is expected to exhibit fluorescence. The emission maximum is likely to show a significant red-shift in more polar solvents (solvatochromism), which is a hallmark of an excited state with a larger dipole moment than the ground state, consistent with an ICT process. nih.govscispace.com The fluorescence quantum yield may decrease in polar solvents due to the stabilization of non-radiative decay pathways. scispace.com Time-resolved fluorescence measurements can provide insights into the lifetime of the excited state.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules in solution. rsc.org By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in this compound can be determined.
While specific NMR data for this compound is not published, data for the closely related compound 4-ethynylaniline (B84093) provides a strong basis for predicting the chemical shifts of the aniline portion of the molecule. chemicalbook.comchemicalbook.com The protons of the aniline ring would appear as a set of doublets in the aromatic region, and the acetylenic proton would be a sharp singlet. In the ¹³C NMR spectrum, the carbons of the phenyl ring and the alkyne would have characteristic chemical shifts.
Predicted ¹H and ¹³C NMR Chemical Shifts for the 4-Aminophenyl-ethynyl Moiety of this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Reference |
| Aniline N-H | ~3.5-4.5 (broad singlet) | - | chemicalbook.com |
| Aromatic C-H (ortho to NH₂) | ~6.6 | ~114 | chemicalbook.comchemicalbook.com |
| Aromatic C-H (meta to NH₂) | ~7.2 | ~133 | chemicalbook.comchemicalbook.com |
| Acetylenic C-H | ~3.0 | - | chemicalbook.com |
| Aromatic C-NH₂ | - | ~146 | chemicalbook.com |
| Aromatic C-C≡ | - | ~111 | chemicalbook.com |
| Internal Alkyne C | - | ~84 | chemicalbook.com |
| Terminal Alkyne C | - | ~76 | chemicalbook.com |
Note: The chemical shifts for the phenylbutadiynyl portion would be influenced by the substitution pattern and can be predicted using established increments for phenyl and alkynyl groups.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide definitive information about its chemical structure, connectivity, and electronic environment.
Detailed Research Findings:
The ¹H NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings. The protons of the aniline ring will be influenced by the electron-donating amino (-NH₂) group, which typically shifts the ortho and para protons to a higher field (lower ppm) compared to benzene. Conversely, the phenyl group at the other end of the diyne linker will exhibit signals in the typical aromatic region.
In the ¹³C NMR spectrum, the acetylenic carbons of the diyne bridge are characteristic and expected to appear in the range of 70-90 ppm. The carbons of the phenyl rings will show distinct signals, with the carbon attached to the amino group and the carbons ortho and para to it showing shifts influenced by the nitrogen atom.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification/Reference Fragment |
| Aniline Ring (C₁'-C₆') | Based on aniline and substituted benzenes ucl.ac.ukresearchgate.netchemicalbook.com | ||
| H₂'/H₆' | ~6.7-6.9 (d) | Electron-donating NH₂ group causes upfield shift | |
| H₃'/H₅' | ~7.2-7.4 (d) | ||
| NH₂ | ~3.5-4.5 (s, br) | Broad signal, position is concentration and solvent dependent | |
| C₁' (-C-NH₂) | ~146-148 | ||
| C₂'/C₆' | ~114-116 | ||
| C₃'/C₅' | ~129-131 | ||
| C₄' (-C≡C-) | ~110-115 | ||
| Phenyl Ring (C₁''-C₆'') | Based on phenylacetylene (B144264) researchgate.netspectrabase.comchemicalbook.com | ||
| H₂''/H₆'' | ~7.4-7.6 (m) | ||
| H₃''/H₅'' | ~7.3-7.4 (m) | ||
| H₄'' | ~7.3-7.4 (m) | ||
| C₁'' (-C≡C-) | ~121-123 | ||
| C₂''/C₆'' | ~132-133 | ||
| C₃''/C₅'' | ~128-129 | ||
| C₄'' | ~129-130 | ||
| Diyne Bridge (-C≡C-C≡C-) | Based on substituted diynes rsc.org | ||
| Cα (≡C-Ph) | ~74-76 | ||
| Cβ (≡C-Cα) | ~81-83 | ||
| Cγ (≡C-Aniline) | ~80-82 | ||
| Cδ (≡C-Cγ) | ~73-75 |
Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.
Solution-State NMR for Supramolecular Interactions
Solution-state NMR is a powerful technique for investigating non-covalent interactions that govern the formation of supramolecular assemblies. chemicalbook.com Techniques such as NMR titration, Nuclear Overhauser Effect Spectroscopy (NOESY), and Diffusion Ordered Spectroscopy (DOSY) can provide information on binding affinities, geometries of host-guest complexes, and the formation of larger aggregates.
Detailed Research Findings:
There are no specific studies in the provided literature detailing the use of solution-state NMR to investigate the supramolecular interactions of this compound. However, the structural features of this molecule—a rigid, linear π-system with a polar aniline terminus—make it an interesting candidate for such studies.
A hypothetical study could involve the titration of a solution of this compound with a macrocyclic host, such as a cyclodextrin (B1172386). nih.gov The hydrophobic phenyl and diyne portions could be encapsulated within the cyclodextrin cavity, while the hydrophilic amino group could remain exposed to the solvent.
The formation of such a supramolecular complex could be monitored by ¹H NMR. nih.gov Upon addition of the host, one would expect to see changes in the chemical shifts of the protons on the phenyl and aniline rings of the guest molecule, providing evidence of the binding event. nih.gov By monitoring these chemical shift changes as a function of the host concentration, a binding constant (Kₐ) for the complex could be determined. Furthermore, 2D NOESY experiments could reveal through-space correlations between the protons of the guest molecule and the inner-cavity protons of the cyclodextrin host, confirming the geometry of the inclusion complex. rsc.org
Mass Spectrometry for Molecular Identification and Purity
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to assess its purity. Different ionization methods can be employed depending on the nature of the analyte.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is particularly well-suited for polar molecules, such as those containing an amino group. epa.gov It typically generates protonated molecular ions [M+H]⁺, allowing for the straightforward determination of the molecular weight.
Detailed Research Findings:
While a specific ESI-MS spectrum for this compound was not found in the search results, data for related alkynyl anilines and other complex organic molecules are available. rsc.orgmdpi.com For this compound (C₁₆H₁₁N), the exact mass is 217.0891 g/mol . In a positive ion ESI-MS experiment, the expected major peak would correspond to the protonated molecule [M+H]⁺.
Interactive Data Table: Expected ESI-MS Data for this compound
| Ion | Formula | Calculated m/z | Expected Observation |
| Protonated Molecule | [C₁₆H₁₂N]⁺ | 218.0968 | High-resolution mass spectrometry (HRMS) would confirm this exact mass, verifying the elemental composition. |
High-resolution ESI-MS would be crucial for confirming the elemental formula of the synthesized compound, distinguishing it from other potential isomers or impurities. rsc.org
MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique, often used for larger molecules, polymers, or compounds that are difficult to ionize by ESI. nih.gov The analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte with minimal fragmentation.
Detailed Research Findings:
There are no specific MALDI-TOF MS studies on this compound in the provided literature. However, MALDI-TOF has been successfully used to characterize aniline oligomers and other polymers. mdpi.comresearchgate.net This technique would be particularly valuable if this compound were to be used as a monomer for the synthesis of polymers or oligomers. In such a case, MALDI-TOF could provide information on the distribution of chain lengths and the nature of the end groups. The analysis of aniline tetramers has shown that MALDI-TOF is effective in identifying different n-mers in a sample. mdpi.com
General Mass Spectrometric Analysis
General mass spectrometric analysis, often employing harder ionization techniques like Electron Ionization (EI), can provide information about the fragmentation patterns of a molecule. This data can be valuable for structural confirmation.
Detailed Research Findings:
A mass spectrum for this compound is not available. However, the fragmentation pattern can be predicted by considering the known fragmentation of its constituent parts, such as aniline. The NIST mass spectrum of aniline shows a prominent molecular ion peak, as well as characteristic fragments resulting from the loss of H, HCN, and C₂H₂. nist.gov For this compound, one would expect to see a strong molecular ion peak due to the stability of the aromatic system. Fragmentation would likely occur at the weaker bonds, potentially leading to cleavage of the diyne chain or loss of small neutral molecules from the aromatic rings.
X-ray Diffraction Techniques for Solid-State Structures
X-ray diffraction on single crystals is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which govern the crystal packing.
Detailed Research Findings:
A crystal structure determination for this compound has not been reported in the searched literature. However, the crystal structure of the closely related compound, 4-ethynyl-N,N-diphenylaniline, has been described. researchgate.net This analogous structure provides valuable insights into the likely solid-state conformation and packing of the target molecule.
In the structure of 4-ethynyl-N,N-diphenylaniline, the nitrogen atom adopts a trigonal-planar geometry. The molecules are linked in the crystal by weak C-H···π interactions, forming a three-dimensional network. researchgate.net It is reasonable to expect that this compound would also exhibit a planar geometry around the nitrogen atom and that its crystal packing would be dominated by π-π stacking and C-H···π interactions involving the aromatic rings and the diyne linker. The presence of the N-H protons in this compound introduces the possibility of N-H···π or N-H···N hydrogen bonding, which could lead to different packing motifs compared to its N,N-diphenyl substituted counterpart.
Interactive Data Table: Crystallographic Data for the Related Compound 4-Ethynyl-N,N-diphenylaniline
| Parameter | Value |
| Chemical Formula | C₂₀H₁₅N |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.0181 (9) |
| b (Å) | 11.7589 (9) |
| c (Å) | 21.3654 (16) |
| β (°) | 106.136 (2) |
| Volume (ų) | 2900.5 (4) |
| Z | 8 |
| Key Interactions | C-H···π interactions |
Data from Wang, W.-Q. (2013). Acta Cryst. E69, o1722. researchgate.net
Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and the packing of molecules in the crystal lattice. For complex organic molecules, SC-XRD is crucial for confirming molecular structure, identifying stereochemistry, and understanding the intermolecular interactions that govern their solid-state properties. jove.comnih.gov
Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Representative Dichloro-Oligo(phenylene-ethynylene) Compound.
| Parameter | Value |
|---|---|
| Chemical Formula | C44H52Cl2 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.7823(7) |
| b (Å) | 12.0333(9) |
| c (Å) | 17.5966(13) |
| α (°) | 74.521(3) |
| β (°) | 78.434(3) |
| γ (°) | 70.152(3) |
| Volume (ų) | 1860.5(2) |
Data sourced from studies on related oligo(phenylene-ethynylene) structures for illustrative purposes. researchgate.net
Electrochemical Characterization Techniques
Electrochemical methods, particularly cyclic voltammetry (CV), are essential for probing the redox behavior of electroactive molecules like this compound. The presence of the electron-donating aniline group and the conjugated π-system makes this compound susceptible to oxidation. CV provides critical information about the molecule's oxidation and reduction potentials, the stability of the resulting charged species, and the reversibility of the redox processes. srce.hrresearchgate.net
A typical CV experiment is performed in a three-electrode cell containing a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and an auxiliary electrode (e.g., platinum wire), with the compound dissolved in a suitable solvent containing a supporting electrolyte. srce.hrarxiv.org The potential of the working electrode is swept linearly with time, and the resulting current is measured. The oxidation potential (E_ox) is directly related to the energy of the Highest Occupied Molecular Orbital (HOMO), while the reduction potential (E_red) relates to the Lowest Unoccupied Molecular Orbital (LUMO). These values are fundamental for designing materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where energy level alignment is critical. For aniline and its derivatives, oxidation is often an irreversible process corresponding to the formation of a radical cation, which may then undergo further reactions like polymerization. researchgate.netscispace.com
Table 3: Illustrative Electrochemical Data for Aniline and a Related Conjugated Compound.
| Compound | E_pa (V) vs. SCE | Process | Conditions |
|---|---|---|---|
| Aniline | +0.9 to +1.1 | Irreversible Oxidation | Aqueous acid or neutral medium, various electrodes. srce.hrresearchgate.net |
| Representative Aryl-Ethynyl Compound | +0.85 | Reversible Oxidation | CH₂Cl₂, [NBu₄]PF₆, Glassy Carbon Electrode |
SCE: Saturated Calomel Electrode. E_pa: Anodic Peak Potential. Data is representative of typical values found for these classes of compounds.
Future Research Directions and Unresolved Challenges
Development of Highly Selective and Efficient Synthetic Pathways
Future research must focus on developing novel synthetic methodologies that offer precise control over the construction of the diyne bridge between two different aryl groups. Key areas of exploration include:
Orthogonal Cross-Coupling Strategies: The development of robust, one-pot cross-coupling reactions is a primary goal. This involves identifying catalyst systems (e.g., palladium or copper-based) that can selectively couple two different terminal alkynes or an alkyne with a halo-alkyne without significant homocoupling side reactions. Strategies based on varying reactivities of different halogen substituents (I > Br > Cl) in palladium-catalyzed reactions have shown promise in complex architectures and could be adapted for this purpose. nih.gov
Transition-Metal-Free Pathways: Exploring transition-metal-free synthetic routes, such as Cope-type hydroamination or other pericyclic reactions, could provide more sustainable and cost-effective alternatives to traditional cross-coupling methods. rsc.org
A comparison of potential synthetic approaches is summarized in the table below.
| Synthetic Strategy | Potential Advantages | Current Challenges & Future Research Focus |
| Protected Cadiot-Chodkiewicz Coupling | High selectivity for unsymmetrical products. | Requires stoichiometric copper salts, multi-step process involving protection/deprotection. Research needed on catalytic variants. |
| Sequential Sonogashira Coupling | Well-established, versatile for C-C bond formation. | Risk of homocoupling, catalyst poisoning by aniline (B41778) group. Need for highly active and selective catalysts that operate under mild conditions. |
| Oxidative Cross-Coupling | Potential for one-pot synthesis. | Poor selectivity between homo- and cross-coupling products. Focus on developing ligand-modified catalysts to control selectivity. |
| Transition-Metal-Free Methods | Lower cost, reduced metal contamination. | Limited substrate scope, often requires harsh reaction conditions. Exploration of new reaction pathways and catalysts is needed. |
Exploration of Novel Conjugated Architectures for Tailored Optoelectronic Performance
The linear, rigid π-conjugated system of 4-(Phenylbuta-1,3-diyn-1-yl)aniline makes it an ideal component for constructing larger, well-defined molecular architectures with tailored optoelectronic properties. The aniline group provides a site for further functionalization or polymerization, while the entire molecule can act as a rigid spacer or an electronically active wire.
Future work should explore the incorporation of this motif into various advanced structures:
"Geländer" Oligomers and Macrocycles: Inspired by bicyclic phenyl-ethynyl architectures, the diynyl aniline unit could be used to create novel, rotationally restricted oligomers or macrocycles. nih.govnih.gov In these "Geländer" (balustrade) type structures, the rigid diyne bridge can be forced to bend or wrap around a central backbone, leading to unique chiral properties and conformational dynamics. nih.govnih.gov
Donor-Acceptor Systems: By linking the aniline (donor) end of the molecule to an electron-accepting unit, researchers can create advanced donor-π-acceptor (D-π-A) systems. The phenylbutadiynyl bridge would serve as a highly efficient π-spacer, facilitating charge transfer upon photoexcitation, which is desirable for applications in nonlinear optics and organic photovoltaics.
Polyaniline Derivatives: The aniline functionality allows for its incorporation into polyaniline-type chains through oxidative polymerization. This could lead to new classes of conjugated polymers where the rigid diyne units enforce a more planar and ordered structure, potentially enhancing conductivity and charge mobility compared to traditional, more flexible polyanilines.
Advancements in Multiscale Computational Modeling of Extended π-Systems
Predicting the properties of complex, extended π-systems is computationally demanding. As researchers design more intricate architectures based on this compound, advanced computational models are essential for understanding their behavior and guiding synthetic efforts.
Key challenges and future directions in this area include:
Developing Accurate Functionals: Standard Density Functional Theory (DFT) methods can sometimes fail to accurately describe the electronic structure and conjugation in long, rigid polymer chains. nih.gov Future research requires the development and validation of new functionals or the use of higher-level wavefunction-based methods that can correctly model electron correlation and potential multi-reference character in these systems. researchgate.net
Multiscale Modeling Approaches: To bridge the gap from single molecules to bulk materials or devices, multiscale modeling is critical. sdu.dk This involves combining high-accuracy quantum mechanics (QM) calculations on the core diynyl aniline unit with molecular mechanics (MM) or coarse-grained (CG) simulations for the larger environment (e.g., surrounding polymer chains or solvent). sdu.dknih.gov This QM/MM approach is vital for accurately predicting properties in realistic environments. sdu.dk
Simulating Excited-State Dynamics: Understanding the photophysical properties of these materials requires simulating their behavior in electronically excited states. Advancements in time-dependent DFT (TD-DFT) and other methods are needed to accurately model processes like charge transfer, intersystem crossing, and energy dissipation, which are fundamental to the function of optoelectronic devices. researchgate.net
| Computational Method | Application Area | Future Development Needs |
| Density Functional Theory (DFT) | Ground-state geometry, HOMO/LUMO energies, vibrational spectra. nih.govresearchgate.net | Improved functionals for long-range interactions and charge-transfer states. |
| Time-Dependent DFT (TD-DFT) | Electronic absorption/emission spectra, excited-state properties. researchgate.net | Better accuracy for charge-transfer excitations and conical intersections. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling properties in solution or solid-state. sdu.dk | Development of more accurate and efficient polarizable force fields for the MM region. |
| Coarse-Graining (CG) / Continuum Models | Simulating bulk material morphology and device-level transport. nih.gov | Systematic methods for linking atomistic detail to CG parameters to maintain predictive power. |
Integration of this compound Derivatives into Advanced Multifunctional Devices
The ultimate goal of studying this compound is to harness its properties in functional devices. The combination of a rigid conjugated backbone and a versatile chemical handle (the amine group) makes its derivatives promising candidates for a range of applications.
Unresolved challenges lie in the processing and integration of these materials:
Solubility and Processability: Long, rigid-rod molecules are often poorly soluble, hindering their incorporation into devices via solution-based methods. Future research must focus on attaching solubilizing side chains to the aniline nitrogen or the phenyl ring without disrupting the electronic properties.
Interfacial Engineering: The performance of organic electronic devices, such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), is highly dependent on the interfaces between different material layers. The aniline group can be used to anchor the molecule to surfaces or to promote specific intermolecular interactions, such as hydrogen bonding, which can be exploited to control molecular packing and improve device efficiency. beilstein-journals.org
Device Stability: The stability of organic materials, particularly under exposure to oxygen, light, and heat, is a major hurdle. Research on related bicyclic structures has shown that diyne bridges can have limited stability in the presence of molecular oxygen. nih.gov A critical challenge will be to design derivatives of this compound with enhanced environmental and operational stability for long-lasting devices.
Elucidation of Complex Structure-Property-Function Relationships in Diynyl Aniline Systems
A deep understanding of how molecular structure dictates material properties and, ultimately, device function is paramount. For the diynyl aniline family, this involves systematically investigating how modifications to the core structure affect its electronic and physical characteristics.
Key research questions that remain unresolved include:
Influence of Substituents: How do electron-donating or electron-withdrawing groups on the phenyl ring or N-alkylation of the aniline affect the HOMO/LUMO energy levels, the optical bandgap, and charge transport properties? A systematic study, similar to those performed on other aniline derivatives, would provide invaluable design rules. nih.gov
Role of the Diyne Linker: What is the precise influence of the butadiynyl linker compared to shorter (ethynyl) or more flexible linkers? Quantifying its impact on charge transport, conformational rigidity, and solid-state packing is essential.
From Molecule to Material: How do intermolecular interactions (e.g., π-π stacking, hydrogen bonding) govern the solid-state packing of these molecules, and how does that packing arrangement translate into bulk properties like charge carrier mobility? Establishing these correlations is crucial for materials design. beilstein-journals.orgrsc.org
By systematically synthesizing a library of derivatives and characterizing them with a combination of spectroscopy, electrochemistry, and computational modeling, researchers can build a comprehensive understanding of the structure-property-function relationships that govern these promising molecular systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
